molecular formula C17H15N5O B10757317 6-Amino-4-(2-phenylethyl)-1,7-dihydro-8H-imidazo[4,5-G]quinazolin-8-one

6-Amino-4-(2-phenylethyl)-1,7-dihydro-8H-imidazo[4,5-G]quinazolin-8-one

Cat. No.: B10757317
M. Wt: 305.33 g/mol
InChI Key: PBZAIUVFRISTSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-4-(2-phenylethyl)-1,7-dihydro-8H-imidazo[4,5-G]quinazolin-8-one is a heterocyclic aromatic compound belonging to the class of quinazolinamines. These compounds are known for their diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-4-(2-phenylethyl)-1,7-dihydro-8H-imidazo[4,5-G]quinazolin-8-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-phenylethylamine with a quinazoline derivative in the presence of a suitable catalyst . The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

6-Amino-4-(2-phenylethyl)-1,7-dihydro-8H-imidazo[4,5-G]quinazolin-8-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can produce various alkylated products .

Scientific Research Applications

6-Amino-4-(2-phenylethyl)-1,7-dihydro-8H-imidazo[4,5-G]quinazolin-8-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Amino-4-(2-phenylethyl)-1,7-dihydro-8H-imidazo[4,5-G]quinazolin-8-one involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can disrupt various biological pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-4-(2-phenylethyl)-1,7-dihydro-8H-imidazo[4,5-G]quinazolin-8-one is unique due to its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications. Its ability to interact with multiple molecular targets makes it a versatile compound for research and development .

Properties

Molecular Formula

C17H15N5O

Molecular Weight

305.33 g/mol

IUPAC Name

6-amino-4-(2-phenylethyl)-1,7-dihydroimidazo[4,5-g]quinazolin-8-one

InChI

InChI=1S/C17H15N5O/c18-17-21-14-11(7-6-10-4-2-1-3-5-10)15-13(19-9-20-15)8-12(14)16(23)22-17/h1-5,8-9H,6-7H2,(H,19,20)(H3,18,21,22,23)

InChI Key

PBZAIUVFRISTSZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC2=C3C(=CC4=C2N=CN4)C(=O)NC(=N3)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.